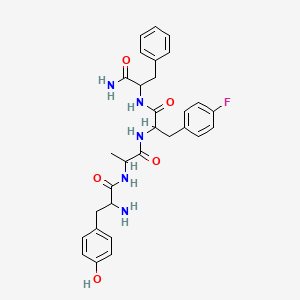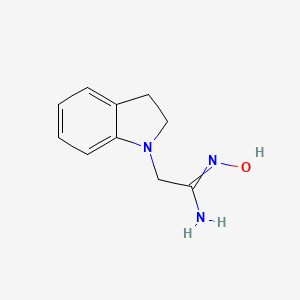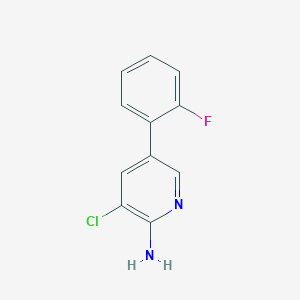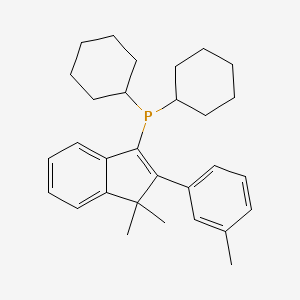
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane is an organophosphorus compound that features a phosphane group attached to a complex organic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane typically involves the reaction of cyclohexylphosphine with a substituted indene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The phosphane group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphane group would yield phosphine oxides, while substitution reactions could produce a variety of substituted phosphane derivatives.
科学的研究の応用
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane exerts its effects is largely dependent on its ability to coordinate with metal ions. The phosphane group can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The molecular targets and pathways involved include metal-ligand interactions and the stabilization of reactive intermediates in catalytic cycles.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another widely used phosphane ligand with similar coordination properties but different steric and electronic characteristics.
Dicyclohexylphosphine: Shares the cyclohexyl groups but lacks the complex indene structure, leading to different reactivity and applications.
1,1-Dimethyl-2-(m-tolyl)-1H-inden-3-ylphosphane: Similar structure but without the dicyclohexyl groups, affecting its coordination behavior and stability.
Uniqueness
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane is unique due to its combination of steric bulk from the dicyclohexyl groups and the electronic properties of the indene moiety. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications.
特性
分子式 |
C30H39P |
|---|---|
分子量 |
430.6 g/mol |
IUPAC名 |
dicyclohexyl-[3,3-dimethyl-2-(3-methylphenyl)inden-1-yl]phosphane |
InChI |
InChI=1S/C30H39P/c1-22-13-12-14-23(21-22)28-29(26-19-10-11-20-27(26)30(28,2)3)31(24-15-6-4-7-16-24)25-17-8-5-9-18-25/h10-14,19-21,24-25H,4-9,15-18H2,1-3H3 |
InChIキー |
ZVFXNXSXRNXTBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C2(C)C)P(C4CCCCC4)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


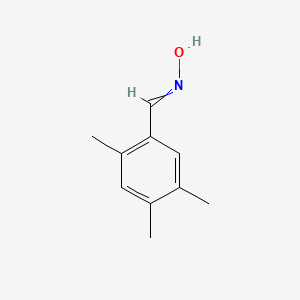

![7-Bromo-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085227.png)

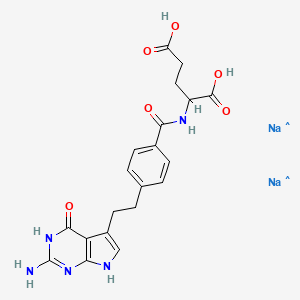
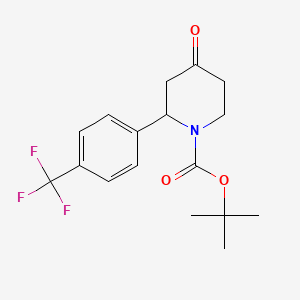
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14085249.png)
![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)


![N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide](/img/structure/B14085272.png)
